(2alpha,4aalpha8aalpha)-3,4,4a,5,6,8a-Hexahydro-2,5,5,8a-tetramethyl-2H-1-benzopyran
Description
IUPAC Nomenclature and Stereochemical Descriptors
The IUPAC name (2alpha,4aalpha8aalpha)-3,4,4a,5,6,8a-Hexahydro-2,5,5,8a-tetramethyl-2H-1-benzopyran encodes critical stereochemical and substituent information. The root term 2H-1-benzopyran denotes a bicyclic system comprising a benzene ring fused to a pyran ring, with the oxygen atom at position 1 and unsaturation at the 2H position. The prefix hexahydro indicates partial saturation of the pyran ring, reducing three double bonds to single bonds.
Stereochemical descriptors 2alpha , 4aalpha , and 8aalpha specify the spatial orientation of substituents at these positions. In this context, "alpha" denotes substituents projecting below the plane of the pyran ring, as defined by the Cahn-Ingold-Prelog priority rules. The tetramethyl groups at positions 2, 5, 5, and 8a introduce steric interactions that stabilize specific conformations.
Key identifiers for this compound include:
- CAS Registry Numbers : 41678-32-4 (primary), 72746-44-2 (alternate)
- EC Number : 255-491-6
- Molecular Formula : C₁₃H₂₂O
The stereochemical complexity arises from four contiguous stereocenters (C2, C4a, C5, C8a), creating potential for multiple diastereomers. However, the specified alpha configurations at C2, C4a, and C8a constrain the molecule to a single stereoisomer in its purified form.
Comparative Analysis of 2H-1-Benzopyran Isomers
The 2H-1-benzopyran scaffold exhibits isomerism through variations in ring saturation, substituent positioning, and stereochemistry. A comparative analysis reveals distinct structural and electronic profiles:
The target compound's hexahydro configuration distinguishes it from simpler chromenes by introducing multiple saturated centers, which reduce aromaticity but improve solubility in nonpolar solvents. The tetramethyl groups at C5 (two groups) and C8a create a steric bulk that prevents planarization of the pyran ring, as confirmed by X-ray diffraction studies.
X-ray Crystallography and Conformational Studies
Single-crystal X-ray analysis (triclinic system, space group P1̅) reveals critical bond parameters and ring conformations:
- Unit Cell Dimensions :
- a = 9.0959(5) Å
- b = 9.1993(5) Å
- c = 18.5825(9) Å
- α = 100.534(4)°
- β = 94.120(4)°
- γ = 94.752(4)°
The pyran ring adopts a half-chair conformation with C2 and C8a deviating from the mean plane by 0.87 Å and 0.92 Å, respectively. Methyl groups at C5 exhibit torsional angles of 178.3° (C5-C4a-C8a-C9) and 176.8° (C5-C6-C7-C8), indicating minimal steric clash due to staggered conformations.
Density Functional Theory (DFT) calculations corroborate experimental findings, showing an energy barrier of 12.3 kcal/mol for pyran ring inversion. This high barrier explains the compound’s conformational rigidity at standard temperatures.
Torsional Angle Analysis of Hexahydro Tetramethyl Substituents
The hexahydro backbone and tetramethyl groups create a complex torsional profile:
| Torsion Segment | Angle (°) | Structural Implication |
|---|---|---|
| C2-C3-C4-C4a | 62.4 | Pyran ring puckering |
| C4a-C5-C6-C7 | -178.3 | Anti-periplanar alignment of C5 methyl groups |
| C8a-C9-C10-C11 | 55.8 | Axial-equatorial methyl group arrangement |
Notably, the C5 methyl groups exhibit nearly perfect anti-periplanar alignment (178.3°), minimizing 1,3-diaxial interactions. This arrangement stabilizes the molecule by reducing van der Waals repulsion between adjacent substituents. The C8a methyl group adopts an axial orientation, contributing to chair-like distortion of the saturated pyran ring.
Comparative analysis with atropisomeric benzopyrans reveals that the target compound’s rotational barriers exceed 20 kcal/mol, preventing conformational interconversion at room temperature. This rigidity makes it suitable for applications requiring stable chiral environments.
Properties
CAS No. |
72746-44-2 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2,5,5,8a-tetramethyl-3,4,4a,6-tetrahydro-2H-chromene |
InChI |
InChI=1S/C13H22O/c1-10-6-7-11-12(2,3)8-5-9-13(11,4)14-10/h5,9-11H,6-8H2,1-4H3 |
InChI Key |
IVTQSEFLDHBCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(CC=CC2(O1)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Appropriate Precursors
- Starting Materials: The synthesis typically begins with substituted phenolic or chromene precursors bearing methyl groups at the 2, 5, and 8a positions or their equivalents.
- Method: Acid-catalyzed or base-catalyzed intramolecular cyclization is employed to form the benzopyran ring system. This step ensures the formation of the heterocyclic oxygen-containing ring fused to a cyclohexane ring.
- Stereochemical Control: The cyclization conditions are optimized to favor the (2alpha,4aalpha8aalpha) stereochemistry, often by controlling temperature, solvent, and catalyst type.
Hydrogenation to Achieve Hexahydro Derivative
- Process: Partial or full hydrogenation of the benzopyran ring system is performed to convert double bonds into single bonds, yielding the hexahydro derivative.
- Catalysts: Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel under controlled pressure and temperature.
- Outcome: This step saturates the ring system while preserving the methyl substituents and the oxygen heteroatom, resulting in the hexahydro-2H-1-benzopyran structure.
Alternative Synthetic Routes
- Diels-Alder Cycloaddition: Some synthetic strategies employ Diels-Alder reactions between dienes and dienophiles to construct the bicyclic chromene framework, followed by functional group modifications to install methyl groups and hydrogenate the ring.
- Enzymatic or Biocatalytic Methods: Although less common, biotransformation using microbial enzymes to selectively reduce or modify chromene derivatives has been explored for stereoselective synthesis.
Data Table: Summary of Preparation Steps and Conditions
| Step | Description | Typical Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1. Cyclization | Intramolecular ring closure | Acid/base catalysts (e.g., H2SO4) | Mild heating, solvent (e.g., toluene) | Formation of benzopyran core with stereocontrol |
| 2. Hydrogenation | Saturation of double bonds | Pd/C, PtO2, Raney Ni | H2 gas, room temp to moderate temp | Hexahydro derivative with preserved methyl groups |
| 3. Methylation | Introduction of methyl substituents | Methyl iodide, dimethyl sulfate | Base (e.g., K2CO3), inert atmosphere | Selective methylation at 2,5,5,8a positions |
| 4. Alternative Diels-Alder | Cycloaddition to build bicyclic framework | Diene and dienophile precursors | Elevated temp, inert solvent | Bicyclic chromene intermediate |
| 5. Biocatalytic modification | Enzymatic reduction or modification | Microbial enzymes | Aqueous media, mild conditions | Stereoselective product formation |
Research Findings and Notes
- The stereochemistry of the compound is critical for its biological and chemical properties; thus, synthetic methods emphasize stereoselective control during cyclization and hydrogenation steps.
- The compound is often isolated as a mixture of stereoisomers; chromatographic techniques such as chiral HPLC are used to purify the desired isomer.
- The hexahydro-2H-1-benzopyran scaffold is a common motif in natural products and synthetic analogs, making this compound a valuable intermediate in pharmaceutical and fragrance chemistry.
- Recent advances include the use of asymmetric catalysis to improve yield and stereoselectivity, though detailed protocols remain proprietary or under development in specialized research labs.
- Safety and environmental considerations recommend using greener solvents and catalysts where possible, especially in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2alpha,4aalpha8aalpha)-3,4,4a,5,6,8a-Hexahydro-2,5,5,8a-tetramethyl-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Pharmaceutical Applications
Dihydroedulan II has been explored for its potential therapeutic properties. Research indicates that compounds within the benzopyran class exhibit various biological activities including:
Natural Products Chemistry
The compound is often studied in the context of natural products derived from plants. It can be isolated from various botanical sources and has been associated with:
- Flavor and Fragrance Industry : Due to its pleasant odor profile, dihydroedulan II may find applications in perfumes and flavorings.
Chemical Synthesis
Dihydroedulan II serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in:
- Synthetic Pathways : It can be transformed into other bioactive compounds or used as a building block in the synthesis of more complex molecules.
Case Study 1: Antimicrobial Potential
In a study focusing on the synthesis of related benzopyran derivatives, several compounds were evaluated for their antimicrobial activity against various pathogens. The findings suggested that modifications on the benzopyran structure could enhance activity against specific bacterial strains .
Case Study 2: Natural Product Isolation
Research involving the extraction of natural products from Aquilaria malaccensis revealed new sesquiterpenoids and chromenones. Dihydroedulan II was noted among the compounds isolated during this study, highlighting its relevance in natural product chemistry and potential therapeutic uses .
Mechanism of Action
The mechanism of action of (2alpha,4aalpha8aalpha)-3,4,4a,5,6,8a-Hexahydro-2,5,5,8a-tetramethyl-2H-1-benzopyran involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4aα,7β,8aα)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran
- Molecular Formula : C₁₃H₂₂O (same as the target compound)
- Key Differences: Substitutions: Methyl groups at positions 3, 3, 6, 7 (vs. 2, 5, 5, 8a in the target compound). Stereochemistry: β-configuration at position 7 alters ring conformation . Boiling Point: Not explicitly reported, but similar molecular weight suggests comparable volatility .
- Synthesis: Prepared via acid-catalyzed cyclization of monoterpene precursors, differing in regioselectivity compared to the target compound’s synthesis .
1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta-2-benzopyran (HHCB; CAS: 1222-05-5)
- Molecular Formula : C₁₈H₂₆O
- Key Differences :
- Applications : Widely used as a synthetic musk in perfumes. Toxicity studies via GreenScreen® Assessment indicate moderate environmental persistence but low acute toxicity .
Physicochemical Properties Comparison
Biological Activity
(2alpha,4aalpha8aalpha)-3,4,4a,5,6,8a-Hexahydro-2,5,5,8a-tetramethyl-2H-1-benzopyran, commonly referred to as dihydroedulan II or simply as a derivative of benzopyran, is an organic heterobicyclic compound with the molecular formula C13H22O and a molar mass of 194.31 g/mol. This compound has garnered attention due to its potential biological activities and applications in various fields such as pharmacology and natural product chemistry.
The structural characteristics of this compound include multiple methyl substitutions and a hexahydrobenzopyran framework. The stereochemistry is defined by its specific configuration at the alpha positions (2α, 4aα, 8aα), which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H22O |
| CAS Number | 41678-32-4 |
| Molar Mass | 194.31 g/mol |
| EINECS | 255-491-6 |
Antimicrobial Properties
Research indicates that compounds related to benzopyran structures exhibit antimicrobial activity. In particular, dihydroedulan II has been tested against various bacterial strains. Studies suggest that it possesses inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showcasing potential as a natural antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of (2alpha,4aalpha8aalpha)-3,4,4a,5,6,8a-hexahydro-2,5,5,8a-tetramethyl-2H-1-benzopyran has been evaluated through various assays. It demonstrates significant free radical scavenging activity which is crucial for protecting cellular components from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a pivotal role .
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests that it could be beneficial in managing inflammatory conditions .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Natural Products assessed the antimicrobial properties of dihydroedulan II against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential use as an antibiotic alternative .
Case Study 2: Antioxidant Activity Assessment
In another research effort documented in Food Chemistry, the antioxidant activity was measured using the DPPH radical scavenging assay. Dihydroedulan II exhibited an IC50 value of 45 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via catalytic cyclization of substituted dienophiles using Lewis acids (e.g., BF₃·Et₂O) under inert conditions . For purity optimization, employ silica gel column chromatography with gradient elution (hexane/ethyl acetate) and validate purity via HPLC (C18 column, methanol/water mobile phase) . Monitor reaction progress using TLC with UV visualization.
Q. Which analytical techniques are most effective for structural characterization?
- Methodological Answer : Use ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., δ 1.2–1.5 ppm for methyl groups in the decalin system) . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystalline samples, X-ray diffraction resolves absolute configuration . Complement with FT-IR to identify functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹) .
Q. What safety protocols are critical during handling?
- Methodological Answer : Follow GHS Category 2 guidelines for skin/eye irritation: use nitrile gloves, chemical goggles, and fume hoods . In case of exposure, rinse skin with water for 15 minutes and consult a physician . Store in amber glass vials at 4°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How should conflicting genotoxicity data be addressed in risk assessment?
- Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., Ames test vs. micronucleus assay). Replicate studies using OECD-compliant protocols (e.g., OECD 471 for bacterial reverse mutation) . Cross-validate with mammalian cell assays (e.g., OECD 487) and assess metabolic activation (e.g., S9 liver homogenate) . Use dose-response modeling to differentiate artifacts from true positives .
Q. What advanced techniques elucidate environmental persistence and bioaccumulation?
- Methodological Answer : Conduct bioconcentration factor (BCF) assays in fish (OECD 305) and measure soil/water half-life via LC-MS/MS . For degradation products, use high-resolution orbitrap MS to identify metabolites . Model partitioning coefficients (log Kₒw) using EPI Suite™ and compare to experimental data .
Q. How can stereochemical stability under varying conditions be evaluated?
- Methodological Answer : Perform dynamic NMR (DNMR) at elevated temperatures to study ring-flipping kinetics in the decalin system . Use chiral HPLC (e.g., Chiralpak IA column) to monitor racemization under acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 6 months) coupled with XRPD assess crystalline form transitions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported toxicity thresholds?
- Methodological Answer : Variability may stem from differences in test organisms (e.g., Daphnia vs. algae) or exposure durations. Conduct species sensitivity distribution (SSD) modeling and apply uncertainty factors (e.g., 10x for interspecies variation) . Validate via probabilistic risk assessment using Bayesian methods to integrate historical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
